Arochlor 6040
Description
Properties
CAS No. |
8068-50-6 |
|---|---|
Molecular Formula |
UVCB |
Origin of Product |
United States |
Preparation Methods
Chlorination of Biphenyl
This compound, like other PCB mixtures, is synthesized through the direct chlorination of biphenyl. The process involves reacting biphenyl with anhydrous chlorine gas () in the presence of a catalyst, typically iron filings or ferric chloride (). The reaction occurs in a controlled environment to regulate the degree of chlorination, which determines the final chlorine content and congener distribution.
Reaction Conditions:
-
Temperature: 120–150°C
-
Catalyst Concentration: 0.5–2.0% (w/w) of biphenyl
The chlorination reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl rings. The resulting mixture contains 40–60% chlorine by weight, depending on reaction duration and stoichiometry. For this compound, the target chlorine content is approximately 40%, as inferred from nomenclature conventions (e.g., Aroclor 1242 contains 42% chlorine).
Fractionation and Purification
Following chlorination, the crude PCB mixture undergoes fractional distillation to isolate this compound. This step removes undesired low- or high-chlorinated congeners and byproducts such as polychlorinated dibenzofurans (PCDFs), which form during side reactions. Distillation parameters include:
| Parameter | Value |
|---|---|
| Boiling Range | 325–375°C |
| Pressure | 10–50 mmHg |
| Collection Fraction | Middle distillate |
Post-distillation, the product is dissolved in high-purity solvents such as methanol or hexane for standardization.
Analytical Validation and Standardization
EPA Method 508A Compliance
This compound is certified under EPA Method 508A, which mandates the conversion of PCBs to decachlorobiphenyl (DCB) for analytical detection in environmental samples. This method ensures that this compound, when used as a calibration standard, provides consistent chromatographic responses across laboratories.
Key Steps in Standard Preparation:
-
Gravimetric Dilution: The distilled this compound is diluted in methanol to achieve concentrations of 1–100 µg/mL.
-
Internal Standard Addition: Surrogates such as -labeled PCB congeners are spiked into the solution to track recovery rates.
-
Ampouling: Solutions are sealed in argon-purged glass ampoules to prevent oxidation or photodegradation.
Gas Chromatographic Verification
Gas chromatography with electron capture detection (GC-ECD) is employed to validate the congener profile and purity of this compound. The National Institute of Standards and Technology (NIST) utilizes dual-column confirmation (e.g., DB-5 and DB-XLB phases) to resolve co-eluting congeners.
Representative GC-ECD Parameters for this compound:
| Column | DB-5 (5% phenyl methylpolysiloxane) |
|---|---|
| Temperature Program | 80°C (2 min) → 20°C/min → 300°C (10 min) |
| Detection Limit | 0.1 ng/g (in matrix) |
Quality Control and Contaminant Mitigation
Impurity Profiling
Commercial PCB mixtures, including this compound, contain trace PCDFs (<1 µg/g) formed during synthesis. Rigorous quality control involves:
-
Liquid Chromatography Cleanup: Removal of PCDFs using Florisil or silica gel columns.
-
Matrix Spike Recovery: Evaluating accuracy via spiked samples (mean recovery: 85–110%).
Contemporary Synthesis Challenges
Chemical Reactions Analysis
Types of Reactions
Arochlor 6040, like other PCBs, can undergo several types of chemical reactions, including:
Oxidation: PCBs can be oxidized to form chlorinated benzoic acids and other oxidation products.
Reduction: PCBs can be reduced to form less chlorinated biphenyls.
Substitution: PCBs can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated benzoic acids and chlorinated phenols.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the nucleophile used.
Scientific Research Applications
Environmental Studies
Arochlor 6040 has been extensively studied in environmental research, particularly regarding its persistence and bioaccumulation in ecosystems. Researchers have employed various sampling techniques to measure PCB concentrations in air, water, and sediments.
- Air Quality Monitoring : A study conducted in Chicago utilized high-volume air samplers to monitor PCB levels, revealing that Arochlor sources significantly contributed to airborne PCB concentrations. The study highlighted the effectiveness of analytical methods such as gas chromatography with electron capture detection for measuring PCB levels in urban environments .
- Sediment Analysis : Research has demonstrated that sediments contaminated with this compound can serve as reservoirs for PCBs, impacting local aquatic life. Analytical techniques such as Positive Matrix Factorization have been used to identify sources of PCBs in sediment samples .
Toxicological Research
Toxicological assessments have been conducted to evaluate the health risks associated with exposure to this compound. These studies focus on its carcinogenic potential and effects on various biological systems.
- Animal Studies : The National Toxicology Program conducted studies on rodents exposed to high doses of this compound, observing increased incidences of tumors and other health issues. The findings indicated a correlation between exposure levels and adverse health effects, including liver damage and respiratory issues .
- Genetic Toxicology : Research has shown that this compound does not exhibit mutagenicity in standard tests. However, long-term exposure may lead to genetic alterations due to its persistent nature in biological systems .
Remediation Techniques
The presence of this compound in contaminated sites necessitates effective remediation strategies. Various methods have been explored:
- Bioremediation : Studies indicate that certain microorganisms can degrade PCBs, including this compound, through metabolic processes. This approach shows promise for cleaning up contaminated soils and sediments .
- Chemical Dechlorination : Techniques involving chemical agents have been developed to break down PCBs into less harmful compounds. Research demonstrates varying degrees of success depending on the specific conditions and chemical agents used .
Case Study 1: Chicago Air Quality Monitoring
In a comprehensive air quality study conducted across Chicago, researchers established a network of air sampling platforms to measure PCB concentrations over several years. The findings indicated that Arochors were predominant contributors to airborne PCB levels, emphasizing the need for ongoing monitoring and assessment of urban air quality .
Case Study 2: Sediment Contamination Assessment
A study investigating sediment contamination in local waterways identified significant levels of Arochors, including this compound. The research utilized advanced analytical techniques to quantify PCB levels and assess their ecological impact on aquatic organisms .
Mechanism of Action
The mechanism of action of Arochlor 6040 involves its interaction with cellular components. PCBs have been reported to disrupt cellular calcium homeostasis and translocate protein kinase C. This disruption is due to increased binding of ryanodine to calcium channels, leading to altered cellular signaling pathways. PCBs can also induce oxidative stress and interfere with the endocrine system, particularly thyroid hormone function .
Comparison with Similar Compounds
Comparison with Similar PCB Compounds
Arochlor 6040 is part of a broader family of PCB mixtures with distinct congener profiles, chlorination levels, and environmental behaviors. Below is a detailed comparison with analogous Arochlor mixtures and other commercial PCB products:
Chlorination Degree and Congener Profiles
Key Observations :
- Volatility and Persistence : Higher chlorination (e.g., Arochlor 1260) correlates with lower volatility and longer environmental persistence, as seen in sediment studies where heptachloro congeners dominated near pollution sources but were absent in distant areas .
Regulatory and Analytical Use
- This compound : Validated for detecting PCBs in drinking water via EPA Method 508, which converts all PCBs to decachlorobiphenyl (DCB). This contrasts with Method 608 , which quantifies intact Aroclor mixtures (e.g., 1242, 1254) .
- Arochlor 1254 : Frequently detected in soil and sediment samples due to historical industrial use; regulatory standards (e.g., DEQ RBC) often use generic PCB thresholds rather than Arochlor-specific values .
- Arochlor 5460/6062 : Less commonly referenced in recent studies, suggesting narrower analytical or environmental relevance compared to this compound .
Environmental and Toxicological Behavior
- Bioaccumulation : Higher chlorinated Arochlors (e.g., 1260) bioaccumulate more readily in fatty tissues, whereas mid-range mixtures like this compound may degrade faster under UV or microbial action .
Q & A
Q. What are the standard analytical methods for detecting Arochlor 6040 in environmental samples, and how do they address matrix interference?
this compound is typically analyzed using gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). To mitigate matrix interference, researchers should employ dual-column confirmation (e.g., DB-5 and DBI-30m columns) to validate peak identities . Sample cleanup via sulfuric acid treatment or silica gel chromatography is critical for removing lipids and other co-extractives. Matrix-matched calibration standards are recommended to account for signal suppression/enhancement .
Q. How should researchers prepare calibration standards for this compound quantification to ensure accuracy across different environmental matrices?
Calibration standards must match the sample matrix (e.g., sediment, water, or biota) and include serial dilutions of this compound certified reference material. For example, prepare standards in methanol at concentrations spanning 1–100 µg/mL, then spike into blank matrix extracts. Use internal standards (e.g., PCB 209) to correct for recovery variability. Regularly verify instrument response linearity (R² > 0.995) and limit of detection (LOD < 0.1 µg/g) .
Q. What are the critical steps in sample extraction and cleanup to minimize co-elution of this compound with other PCBs during GC analysis?
Soxhlet extraction with acetone-hexane (1:1) is effective for solid matrices. Liquid-liquid extraction using dichloromethane is preferred for aqueous samples. Cleanup involves sulfuric acid digestion to oxidize organic interferents, followed by Florisil column fractionation to separate this compound from non-polar contaminants. Confirm selectivity via congener-specific analysis using high-resolution MS when overlapping peaks occur .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound congener-specific data obtained from different chromatographic columns?
Discrepancies often arise due to differences in column polarity and congener elution patterns. To resolve this, analyze samples on two dissimilar columns (e.g., DB-5 and DBI-30m) and compare retention indices against certified standards. Use hierarchical clustering analysis to group congeners with similar physicochemical properties. Discrepant results may indicate co-elution or degradation products, requiring further confirmation via isotopic dilution MS .
Q. What statistical approaches are recommended for interpreting non-detects or below-reporting-limit results in this compound environmental monitoring datasets?
Apply maximum likelihood estimation (MLE) or Kaplan-Meier methods to handle left-censored data (non-detects). For spatial-temporal studies, use multivariate imputation to estimate values below LOD, ensuring sensitivity analyses validate assumptions. Bayesian hierarchical models are effective for integrating measurement uncertainty into risk assessments .
Q. What experimental designs effectively isolate this compound's degradation pathways from co-occurring PCB mixtures in long-term sediment studies?
Use stable isotope-probing (SIP) with ¹³C-labeled this compound to track microbial degradation. Combine anaerobic microcosm experiments with molecular networking (e.g., LC-MS/MS) to identify dechlorination metabolites. Control for abiotic degradation via sterile sediment blanks. For field studies, employ principal component analysis (PCA) to distinguish this compound-specific transformation products from background PCB congeners .
Methodological Notes
- Instrumentation : Prioritize GC-MS/MS for congener-specific quantification to avoid misidentification .
- Data Validation : Cross-validate results with EPA Method 8082A or ISO 13876 for regulatory compliance .
- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
